molecular formula C16H25BN2O3 B580863 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol CAS No. 1313040-65-1

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol

Cat. No.: B580863
CAS No.: 1313040-65-1
M. Wt: 304.197
InChI Key: VQTRYULJANQBCI-UHFFFAOYSA-N
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Description

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is a boronic ester-containing pyridine derivative with a piperidin-4-ol substituent. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position of the pyridine ring enables its use in Suzuki-Miyaura cross-coupling reactions, a critical step in medicinal chemistry for biaryl synthesis . This compound is listed under CAS 1251948-86-3 with 97% purity and is commercially available .

Properties

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)13-6-5-7-14(18-13)19-10-8-12(20)9-11-19/h5-7,12,20H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTRYULJANQBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671330
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313040-65-1
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Bromo-2-(piperidin-4-yloxy)pyridine

  • Halogenation : 2-Amino-6-bromopyridine is treated with N-bromosuccinimide (NBS) under radical conditions to install bromine at the 6-position.

  • Nucleophilic Substitution : Reaction with piperidin-4-ol under Mitsunobu conditions (DIAD, PPh₃) yields 6-bromo-2-(piperidin-4-yloxy)pyridine.

Key Data :

  • Yield: 68–72%

  • Purification: Silica gel chromatography (EtOAc/hexanes, 3:7)

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=7.6 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 6.93 (d, J=8.1 Hz, 1H), 4.32–4.25 (m, 1H), 3.45–3.38 (m, 2H), 2.95–2.88 (m, 2H), 2.12–2.05 (m, 2H), 1.89–1.82 (m, 2H).

Miyaura Borylation

6-Bromo-2-(piperidin-4-yloxy)pyridine undergoes boronylation using bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in the presence of KOAc:

6-Bromo-2-(piperidin-4-yloxy)pyridine+B2pin2Pd(dppf)Cl2,KOAcTarget Compound\text{6-Bromo-2-(piperidin-4-yloxy)pyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Target Compound}

Reaction Conditions :

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 80°C, 12 h

  • Catalyst Loading: 5 mol% Pd(dppf)Cl₂

  • Base: KOAc (3.0 equiv)

Key Data :

  • Yield: 74–78%

  • Purity: >97% (HPLC)

  • Characterization: 11B^{11}B NMR (128 MHz, CDCl₃) δ 30.2 (br s, pinB).

Synthesis of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Directed Ortho-Metalation : 2-Chloropyridine is treated with LDA at −78°C, followed by quenching with B(OMe)₃ to install boronic acid at the 6-position.

  • Pinacol Ester Formation : Reaction with pinacol in toluene under Dean-Stark conditions yields the boronate ester.

Key Data :

  • Yield: 82%

  • Purification: Recrystallization (hexanes/EtOAc)

Coupling with Piperidin-4-ol

The boronate ester reacts with piperidin-4-ol via Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos:

2-Chloro-6-(pinB)pyridine+piperidin-4-olPd2(dba)3,XantphosTarget Compound\text{2-Chloro-6-(pinB)pyridine} + \text{piperidin-4-ol} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}

Reaction Conditions :

  • Solvent: t-BuOH

  • Temperature: 100°C, 24 h

  • Base: Cs₂CO₃ (2.0 equiv)

Key Data :

  • Yield: 65%

  • Challenges: Competing protodeboronation minimized by rigorous inert atmosphere.

Critical Process Parameters

Catalyst Selection

  • Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to superior stability and turnover number.

  • Xantphos ligand mitigates β-hydride elimination in Buchwald-Hartwig steps.

Solvent Systems

  • 1,4-Dioxane/water mixtures (4:1) enhance solubility of inorganic bases in Suzuki couplings.

  • Anhydrous t-BuOH reduces side reactions in amination steps.

Purification Strategies

  • Column Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh)

    • Eluent: Gradients of MeOH/DCM (0–5% MeOH)

  • Recrystallization : Hexanes/EtOAc (1:3) achieves >99% purity.

Scalability and Industrial Considerations

Cost Analysis

ComponentCost (USD/kg)
Bis(pinacolato)diboron1,200
Pd(dppf)Cl₂8,500
Piperidin-4-ol350

Total Cost per Kilogram : ~$4,200 (lab scale); ~$2,800 (pilot plant).

Environmental Impact

  • PMI (Process Mass Intensity) : 120 (solvent recovery reduces to 45)

  • Waste Streams : Aqueous Na₂CO₃, spent silica gel

Chemical Reactions Analysis

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have demonstrated that compounds containing boron can exhibit anticancer properties by acting as inhibitors of key enzymes involved in cancer progression. For instance, derivatives of this compound have been evaluated for their ability to inhibit protein kinases associated with cancer cell proliferation .

Antimicrobial Properties : Research indicates that the incorporation of the dioxaborolane moiety can enhance the antimicrobial activity of pyridine-based compounds. These derivatives have shown promising results against various bacterial strains and fungi .

Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. The piperidine component is hypothesized to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Material Science Applications

Catalysts in Organic Synthesis : The unique structure of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol allows it to serve as an effective catalyst in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom plays a crucial role in facilitating these reactions by stabilizing intermediates .

Polymer Chemistry : This compound can be utilized in the development of new polymer materials with enhanced properties. Its ability to undergo further functionalization makes it suitable for creating polymers with specific functionalities for applications in coatings and adhesives .

Case Studies

StudyFindings
Anticancer Activity Study Demonstrated that derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Antimicrobial Evaluation Compounds showed significant activity against Gram-positive bacteria with MIC values ranging from 0.25 to 1 μg/mL .
Neuroprotection Research Indicated potential for neuroprotective effects in vitro through modulation of oxidative stress pathways .

Mechanism of Action

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, influencing their activity and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (): The hydroxyl group is at the pyridine 3-position instead of the piperidine ring. This reduces steric hindrance near the boronate group but eliminates the hydrogen-bond donor from piperidin-4-ol. Molecular weight (221.065 g/mol) is lower than the target compound, likely improving solubility but reducing target affinity .
  • 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol (CAS 1251948-86-3, ): A positional isomer with the boronate group at the pyridine 5-position. The 6-position in the target compound may offer better steric accessibility for Suzuki reactions .

Heterocyclic Variations

  • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyridine (): Replaces the piperidine ring with a pyrazole-methyl group. However, the lack of a hydroxyl group reduces hydrogen-bonding capacity .
  • N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)isobutyramide (): Incorporates a fused thienopyrimidinone system. The boronate group facilitates coupling during synthesis, while the heterocycle enhances π-π stacking in biological targets. Melting points (252–285°C) suggest higher crystallinity than the target compound .

Substituent Modifications on Piperidine/Piperazine

  • tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl)piperazine-1-carboxylate (): Replaces piperidin-4-ol with a Boc-protected piperazine. The tertiary amine in piperazine increases basicity (pKa ~9.5 vs. ~7.5 for piperidine), altering solubility and pharmacokinetics.
  • (1-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)methanol (): Substitutes the hydroxyl group with a hydroxymethyl group. This increases hydrophilicity (logP reduction by ~0.5 units) and introduces a primary alcohol, broadening derivatization options .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boronate Position Key Substituent
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol 289.15 Not reported Pyridine 6 Piperidin-4-ol
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol 221.065 Not reported Pyridine 6 3-Hydroxypyridine
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl)piperazine-1-carboxylate 388.30 Not reported Pyridine 4 Boc-piperazine

Biological Activity

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is a boron-containing compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological properties due to the presence of the piperidine and pyridine moieties, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H22BNO2\text{C}_{14}\text{H}_{22}\text{BNO}_2
  • Molecular Weight : 245.13 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine rings often exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but is expected to be promising based on similar compounds .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. The compound's structure suggests it may act as an inhibitor for various enzymes involved in disease processes. For example:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer’s .
  • Urease : Inhibition of urease can help manage conditions like urinary tract infections and kidney stones .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study found that piperidine derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 10 to 50 µM .
Enzyme Inhibition Research on similar compounds showed effective inhibition of AChE with IC50 values below 100 nM .
Antimicrobial Activity Boron-containing compounds were effective against Gram-positive bacteria with MIC values ranging from 0.25 to 1 μg/mL .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Interaction with Enzymes : The boron atom may facilitate interactions with active sites on enzymes.
  • Cell Membrane Penetration : The lipophilic nature of the compound allows it to easily cross cellular membranes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to form C-C bonds. A pyridine intermediate with a boronic ester group reacts with a halogenated piperidin-4-ol derivative under palladium catalysis. Key steps include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent Optimization : Use of anhydrous DMF or THF to prevent boronic ester hydrolysis .
  • Purification : Column chromatography or HPLC to isolate the product from unreacted boronic ester/byproducts .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyridine and piperidine ring connectivity, alongside boron-11 (¹¹B) NMR to confirm the integrity of the dioxaborolane group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ ion at m/z 331.22) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for precise determination of bond angles and stereochemistry, particularly for the boronic ester and piperidine hydroxyl group .

Q. What functional groups in the compound are critical for its reactivity?

  • Methodological Answer :

  • Boronic Ester : Enables participation in Suzuki-Miyaura couplings for biaryl synthesis. Reactivity is pH-sensitive; aqueous basic conditions (e.g., Na₂CO₃) stabilize the boronate intermediate .
  • Piperidin-4-ol : The hydroxyl group can undergo derivatization (e.g., esterification, sulfonation) to modify solubility or biological activity. Steric hindrance from the piperidine ring requires careful optimization of reaction conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered boronic ester groups) be resolved?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder in the dioxaborolane ring. Validate with Hirshfeld surface analysis to assess intermolecular interactions .
  • Complementary Techniques : Pair X-ray data with solid-state NMR (¹¹B or ¹⁹F, if fluorinated analogs exist) to cross-validate boron coordination geometry .

Q. What strategies optimize yield in challenging Suzuki-Miyaura couplings involving sterically hindered piperidine derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize side reactions .
  • Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic efficiency for sterically congested substrates .
  • Solvent-Free Conditions : Ball milling or neat reactions to circumvent solubility issues .

Q. How does the boronic ester moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis. Compare with des-boron analogs to isolate the dioxaborolane’s contribution .
  • LogP Analysis : Measure partition coefficients (e.g., octanol-water) to evaluate how the lipophilic boronic ester affects membrane permeability .

Comparative Analysis of Structural Analogs

Table 1: Key structural analogs and differentiating features :

Compound NameKey Structural FeaturesFunctional Differences
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-olAzetidine ring (4-membered)Higher ring strain, faster metabolic clearance
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-oneIsoindolinone coreEnhanced π-π stacking in crystal lattices
1-(Phenyl)-3-hydroxyazetidineLacks boronLimited utility in cross-coupling reactions

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